Inulinase - 9025-67-6

Inulinase

Catalog Number: EVT-15422875
CAS Number: 9025-67-6
Molecular Formula: C51H69FeN6O9
Molecular Weight: 966.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Inulinases are produced by various microorganisms, including fungi, bacteria, yeast, and actinomycetes. Common sources include:

  • Fungi: Such as Aspergillus niger and Penicillium rugulosum.
  • Bacteria: Including genera like Bacillus and Streptomyces.
  • Yeasts: Notably Kluyveromyces marxianus and Cryptococcus aureus .

This diversity allows for the optimization of inulinase production through different fermentation techniques, particularly solid-state fermentation, which enhances enzyme yield and stability .

Synthesis Analysis

Methods of Synthesis

Inulinase can be synthesized through various fermentation techniques:

  • Solid-State Fermentation (SSF): This method utilizes solid substrates like agricultural waste to cultivate microorganisms for enzyme production. It has been shown to yield high enzyme activity due to the ability of fungi to penetrate solid particles and utilize them effectively .
  • Submerged Fermentation: In this technique, microorganisms are grown in liquid media, which can also be effective but may lead to lower yields compared to SSF.

Technical Details

The choice of microorganism significantly affects the yield and efficiency of inulinase production. For instance, certain strains of Streptomyces have demonstrated high enzymatic activity when cultivated on specific substrates like copra waste or banana peels . The optimization of growth conditions such as temperature, pH, and nutrient availability is crucial for maximizing enzyme output.

Molecular Structure Analysis

Structure of Inulinase

Inulinase belongs to the glycoside hydrolase family 32 (GH32), characterized by its ability to hydrolyze glycosidic bonds in carbohydrates. The molecular structure typically features a catalytic domain that recognizes and binds to the inulin substrate, facilitating its hydrolysis .

Data

The structural details reveal that both exoinulinases and endoinulinases share a conserved motif essential for their enzymatic activity. The presence of specific amino acid residues within their active sites contributes to their substrate specificity and catalytic efficiency .

Chemical Reactions Analysis

Reactions Involving Inulinase

The primary chemical reaction catalyzed by inulinase is the hydrolysis of inulin into fructose and fructooligosaccharides:

Inulin+H2OinulinaseFructose+Fructooligosaccharides\text{Inulin}+\text{H}_2\text{O}\xrightarrow{\text{inulinase}}\text{Fructose}+\text{Fructooligosaccharides}

This reaction can occur through two pathways depending on the type of inulinase:

  • Exoinulinase: Hydrolyzes from the non-reducing end.
  • Endoinulinase: Cleaves at internal bonds producing oligosaccharides with varying chain lengths .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and substrate concentration. Optimal conditions vary depending on the source organism used for enzyme production.

Mechanism of Action

Process

The mechanism by which inulinase functions involves several steps:

  1. Substrate Binding: The enzyme binds to the inulin molecule at its active site.
  2. Catalytic Action: Water molecules are introduced into the active site, facilitating the cleavage of glycosidic bonds.
  3. Product Release: The resulting fructose or oligosaccharides are released from the enzyme's active site.

This process is highly specific due to the structural configuration of both the enzyme and its substrate .

Data

Studies have shown that variations in enzyme structure can lead to differences in substrate affinity and catalytic rates among different types of inulinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies among different sources but typically ranges from 50 kDa to 100 kDa.
  • Optimal Temperature: Generally between 40°C to 60°C.
  • Optimal pH: Ranges from 4.5 to 6.5 depending on the source organism.

Chemical Properties

  • Stability: Inulinases exhibit varying degrees of thermal stability; some bacterial strains produce heat-resistant variants suitable for industrial applications.
  • Enzymatic Activity: Defined by their ability to hydrolyze inulin effectively under specified conditions .
Applications

Inulinase has numerous scientific and industrial applications:

  • Food Industry: Used for producing high-fructose syrup from inulin-rich sources like chicory.
  • Prebiotic Production: Facilitates the generation of fructooligosaccharides that serve as prebiotics promoting gut health.
  • Biotechnology: Employed in metabolic engineering processes for synthesizing biofuels or bioplastics using substrates derived from agricultural waste .

Properties

CAS Number

9025-67-6

Product Name

Inulinase

IUPAC Name

1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one;iron(3+)

Molecular Formula

C51H69FeN6O9

Molecular Weight

966.0 g/mol

InChI

InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3

InChI Key

QHDCXTJBKHLQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3]

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